![molecular formula C35H31N5O2 B13326955 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265823-05-9](/img/structure/B13326955.png)
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a dibenzofuran moiety, a phenyl group, and a piperidine ring
Preparation Methods
The synthesis of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves multiple steps, typically starting with the preparation of the dibenzofuran core. The synthetic route may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of the Imidazoquinoxaline Moiety: This step involves the formation of the imidazoquinoxaline ring system through condensation reactions.
Functionalization with Piperidine and Phenyl Groups:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced imidazoquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(Dibenzo[b,d]furan-2-yl)-7-phenyl-1-(3-(piperidin-1-yl)propyl)-1,5-dihydro-6H-imidazo[4,5-g]quinoxalin-6-one stands out due to its unique combination of structural features. Similar compounds include:
Dibenzo[b,d]furan Derivatives: These compounds share the dibenzofuran core but may lack the imidazoquinoxaline moiety.
Imidazoquinoxaline Derivatives: These compounds have the imidazoquinoxaline ring system but may not include the dibenzofuran or piperidine groups.
The uniqueness of this compound lies in its multi-functional structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1265823-05-9 |
|---|---|
Molecular Formula |
C35H31N5O2 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-dibenzofuran-2-yl-7-phenyl-1-(3-piperidin-1-ylpropyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
InChI |
InChI=1S/C35H31N5O2/c41-35-33(23-10-3-1-4-11-23)36-28-22-30-29(21-27(28)38-35)37-34(40(30)19-9-18-39-16-7-2-8-17-39)24-14-15-32-26(20-24)25-12-5-6-13-31(25)42-32/h1,3-6,10-15,20-22H,2,7-9,16-19H2,(H,38,41) |
InChI Key |
VKOOUHPLPAYWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)C5=CC=CC=C5)N=C2C6=CC7=C(C=C6)OC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


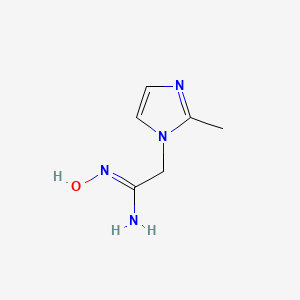



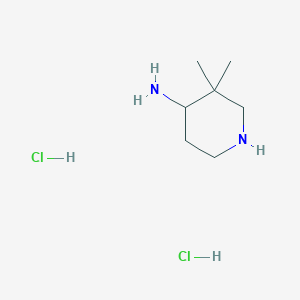
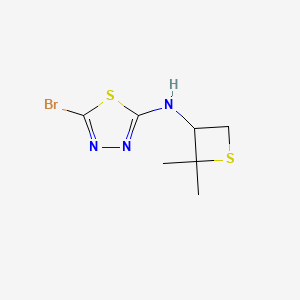


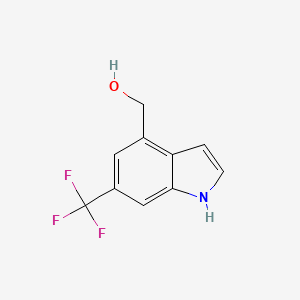

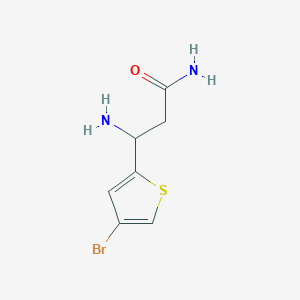
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
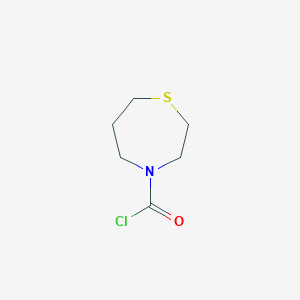
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
